N-(1-cyanocyclopentyl)-2-{4-[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]piperidin-1-yl}acetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-{4-[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]piperidin-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyanocyclopentyl group, a hydroxyethyl-substituted pyrazole, and a piperidine ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-{4-[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]piperidin-1-yl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyanocyclopentyl group: This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.
Synthesis of the pyrazole ring: This involves the condensation of hydrazine with a suitable diketone, followed by substitution with a hydroxyethyl group.
Formation of the piperidine ring: This can be synthesized through the cyclization of appropriate amine precursors.
Coupling reactions: The final step involves coupling the cyanocyclopentyl group, the pyrazole ring, and the piperidine ring through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-2-{4-[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, hydrogenation with palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.
Reduction: Formation of a primary amine from the nitrile group.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-{4-[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclopentyl)-2-{4-[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]piperidin-1-yl}acetamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c19-14-18(6-1-2-7-18)21-17(25)13-22-9-4-15(5-10-22)16-3-8-20-23(16)11-12-24/h3,8,15,24H,1-2,4-7,9-13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDUFUKBYWRHOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCC(CC2)C3=CC=NN3CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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